Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate
CAS No.: 897735-53-4
Cat. No.: VC7224739
Molecular Formula: C23H31N3O5
Molecular Weight: 429.517
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897735-53-4 |
|---|---|
| Molecular Formula | C23H31N3O5 |
| Molecular Weight | 429.517 |
| IUPAC Name | ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C23H31N3O5/c1-4-31-23(29)17-8-11-25(12-9-17)21(18-7-5-6-10-24-18)20-19(27)15-16(2)26(22(20)28)13-14-30-3/h5-7,10,15,17,21,27H,4,8-9,11-14H2,1-3H3 |
| Standard InChI Key | HMFJMHYAVAPOMR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperidine-4-carboxylate, reflects its intricate architecture. Key features include:
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A dihydropyridine ring substituted with hydroxyl, methoxyethyl, and methyl groups.
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A pyridin-2-ylmethyl group bridging the dihydropyridine and piperidine rings.
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An ethyl carboxylate functional group on the piperidine moiety.
Table 1 summarizes its fundamental chemical properties :
| Property | Value |
|---|---|
| CAS No. | 897735-53-4 |
| Molecular Formula | |
| Molecular Weight | 429.517 g/mol |
| SMILES | CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O |
| InChIKey | HMFJMHYAVAPOMR-UHFFFAOYSA-N |
Structural Analysis
The dihydropyridine core (Figure 1) is partially saturated, with keto-enol tautomerism possible at the 2-oxo position. The methoxyethyl group at N1 enhances solubility, while the pyridine ring at C3 introduces aromaticity and potential π-π stacking interactions. The piperidine-4-carboxylate group provides conformational flexibility and hydrogen-bonding capability, critical for target binding.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves sequential transformations:
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Condensation: Coupling of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-carbaldehyde with pyridin-2-ylmethanol via nucleophilic addition.
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Alkylation: Introduction of the piperidine-4-carboxylate group using ethyl chloroformate under basic conditions.
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Purification: Chromatographic isolation to achieve >95% purity.
Key challenges include controlling regioselectivity during pyridine methylation and minimizing racemization at stereocenters.
Reactivity Profile
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Ester Hydrolysis: The ethyl carboxylate is susceptible to base-catalyzed hydrolysis, yielding the carboxylic acid derivative.
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Oxidation: The dihydropyridine ring may oxidize to a pyridine under strong oxidizing agents.
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Complexation: The pyridine nitrogen can coordinate with metal ions, altering solubility and reactivity .
Comparative Analysis with Structural Analogs
Table 2 contrasts this compound with related piperidine and piperazine derivatives :
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate | 429.5 | Piperidine core, pyridine bridge | |
| Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate | 430.5 | Piperazine core, enhanced solubility | |
| Ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 197.2 | Simplified dihydropyridine scaffold |
The piperidine variant exhibits greater conformational rigidity than piperazine analogs, potentially improving target selectivity.
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